molecular formula C24H20ClN3O2S B290036 N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide

Cat. No. B290036
M. Wt: 450 g/mol
InChI Key: SGZAUVCUYIXWRI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide, also known as Compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and pain, as well as a reduction in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth and spread of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against multiple enzymes and signaling pathways, making it a potentially useful tool for studying complex biological processes. However, one limitation of using N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X in lab experiments is its relatively new status as a chemical compound. More research is needed to fully understand its properties and potential applications.

Future Directions

There are many future directions for the study of N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X. One potential direction is the further investigation of its potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to fully understand its potential as an anticancer agent. Another future direction is the study of its potential as a treatment for neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X and its potential as a multi-targeted agent.

Synthesis Methods

N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to produce an intermediate product. This intermediate product is then reacted with 2-cyanopyridine and sodium borohydride to produce N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential as an anticancer agent. Additionally, N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide X has been studied for its potential as a treatment for neurodegenerative diseases.

properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-30-18-11-5-15(6-12-18)23-19-3-2-4-21(19)28-24(20(23)13-26)31-14-22(29)27-17-9-7-16(25)8-10-17/h5-12H,2-4,14H2,1H3,(H,27,29)

InChI Key

SGZAUVCUYIXWRI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)SCC(=O)NC4=CC=C(C=C4)Cl)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)SCC(=O)NC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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